molecular formula C7H4N2O2 B1253096 3-Diazoniobenzoate

3-Diazoniobenzoate

Cat. No. B1253096
M. Wt: 148.12 g/mol
InChI Key: JGDVEGYTXVVWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-diazoniobenzoate is the aromatic diazonium ion that is diazotised 3-aminobenzoic acid. It has a role as a hapten. It derives from a benzoate.

Scientific Research Applications

  • Biomedical Applications and Chemical Biology of Diazeniumdiolates :

    • Diazeniumdiolates, closely related to diazonium compounds, have potential in biomedical applications. Their ability to regenerate nitric oxide in bioactive form has opened up opportunities in therapeutic advances and tools for studying chemical biology (Keefer, 2011).
  • Synthesis Methods and Chemical Stability :

    • Arenediazonium salts, which include compounds like 3-diazoniobenzoate, have been studied for their stability and potential in synthesizing various chemical compounds. For instance, the stability of diazonium salts derived from different aromatic amines was investigated, providing insights into their chemical behavior and applications (Bouchet et al., 1987).
  • Material Functionalization and Surface Chemistry :

    • Diazonium compounds are used for the functionalization of materials, including electrodes in energy storage systems. Their covalent grafting onto electrode materials improves stability, performance, and safety (Assresahegn et al., 2015).
    • In another application, diazonium chemistry is employed for binding polymers, biomacromolecules, and nanoparticles to surfaces. This has significant implications for adhesion, surface, and materials sciences (Mahouche-Chergui et al., 2011).
  • Analytical and Environmental Applications :

    • The use of diazonium compounds in the analysis of heavy metals and other environmental applications has been demonstrated. For example, carbon modified by diazonium derivatives has been used as electrodes for electrochemical analysis (Fan et al., 2009).
  • Pharmaceutical Research :

    • While diazonium salts have been investigated in pharmaceutical contexts, such as for potential use with the GABA receptor, these applications are beyond the scope of this inquiry due to the exclusion of drug-related information as per the user's request.

properties

Product Name

3-Diazoniobenzoate

Molecular Formula

C7H4N2O2

Molecular Weight

148.12 g/mol

IUPAC Name

3-diazoniobenzoate

InChI

InChI=1S/C7H4N2O2/c8-9-6-3-1-2-5(4-6)7(10)11/h1-4H

InChI Key

JGDVEGYTXVVWGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+]#N)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Diazoniobenzoate
Reactant of Route 2
3-Diazoniobenzoate
Reactant of Route 3
3-Diazoniobenzoate
Reactant of Route 4
3-Diazoniobenzoate
Reactant of Route 5
3-Diazoniobenzoate
Reactant of Route 6
3-Diazoniobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.